![molecular formula C11H10FNO3 B1307799 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 618070-30-7](/img/structure/B1307799.png)
1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluorobenzaldehyde, which undergoes a condensation reaction with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the pyrrolidine ring. The final steps involve oxidation to introduce the ketone group and carboxylation to add the carboxylic acid functionality.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Scientific Research Applications
1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid has several key applications in scientific research:
1. Chemistry:
- Building Block: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceutical compounds.
- Reagent in Analytical Chemistry: The compound is utilized as a reagent in various analytical chemistry applications due to its unique chemical properties .
2. Biology:
- Biological Interactions: Researchers are investigating its potential interactions with biological macromolecules, including proteins and nucleic acids. The fluorophenyl group may enhance binding affinity to specific enzymes or receptors .
- Cytotoxicity Studies: Case studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including A549 human lung cancer cells, indicating potential therapeutic applications in oncology.
3. Medicine:
- Therapeutic Properties: The compound is being explored for its anti-inflammatory and analgesic effects. Its mechanism of action is believed to involve enzyme inhibition and receptor modulation related to inflammatory responses .
- Antimicrobial Activity: Recent studies have highlighted its potential as an antimicrobial agent against multidrug-resistant pathogens, showcasing its relevance in addressing public health threats posed by antibiotic resistance .
4. Industry:
- Material Development: The compound is also being investigated for its utility in developing new materials and chemical processes, leveraging its unique chemical reactivity .
Case Studies
Several notable case studies have been conducted to assess the efficacy of this compound:
-
Cytotoxicity Against Cancer Cell Lines:
- Researchers synthesized various derivatives and tested their cytotoxicity against A549 lung cancer cells. Some derivatives exhibited significant anticancer activity, suggesting their potential use as therapeutic agents in oncology.
- Antimicrobial Properties:
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrrolidine ring can interact with biological membranes or proteins. The carboxylic acid and ketone groups can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid: Contains a bromine atom instead of fluorine.
1-(4-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid: Features a methyl group instead of a halogen.
Uniqueness: The presence of the fluorine atom in 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid can significantly alter its chemical properties, such as electronegativity and reactivity, compared to its analogs with different substituents. This makes it unique in terms of its potential interactions and applications.
Biological Activity
1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a fluorinated derivative of pyrrolidine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with an average molecular weight of approximately 223.203 g/mol. The structure features a pyrrolidine ring substituted with a para-fluorophenyl group and a carboxylic acid functional group, contributing to its unique reactivity and biological profile.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties . These compounds have been evaluated for their activity against various Gram-positive bacteria and fungal pathogens , which are increasingly resistant to conventional treatments. In vitro studies have demonstrated that these derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida auris .
Table 1: Antimicrobial Activity Against Selected Pathogens
Pathogen | Activity Observed |
---|---|
Staphylococcus aureus | Inhibition observed |
Acinetobacter baumannii | Moderate activity |
Klebsiella pneumoniae | Significant inhibition |
Candida auris | Effective against strains |
Pharmacological Potential
The compound has been explored for its interactions with biological targets involved in inflammatory pathways. Initial findings suggest that it may modulate the activity of certain enzymes and receptors, which could be beneficial in treating inflammatory diseases . The presence of the fluorine atom in the para position enhances its binding affinity to targets compared to non-fluorinated analogs.
Research Findings
A study published in "Electroanalysis" highlighted the use of this compound as a reagent in electrochemical assays for detecting microbial infections. The compound was found to undergo electrochemical reduction, producing a characteristic current response that can differentiate between infected and sterile samples .
Case Studies
In a notable case study, researchers synthesized various derivatives of this compound and assessed their cytotoxicity against cancer cell lines, including A549 human lung cancer cells. The study revealed that certain derivatives exhibited significant anticancer activity, suggesting potential therapeutic applications in oncology .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Enzyme inhibition : Targeting specific enzymes linked to microbial resistance.
- Receptor modulation : Interacting with receptors involved in inflammatory responses.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-6-5-9(10(13)14)11(15)16/h1-4,9H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKWONDBUXUCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400395 | |
Record name | 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618070-30-7 | |
Record name | 1-(4-Fluorophenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618070-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Fluorophenyl)-2-oxo-3-pyrrolidine carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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